molecular formula C10H10F2O B3007958 3-(3,4-Difluorophenyl)cyclobutan-1-ol CAS No. 1529123-12-3

3-(3,4-Difluorophenyl)cyclobutan-1-ol

Cat. No.: B3007958
CAS No.: 1529123-12-3
M. Wt: 184.186
InChI Key: ITAQXTXNRDIQPD-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H10F2O and its molecular weight is 184.186. The purity is usually 95%.
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Scientific Research Applications

Subheading: Photochemical Dimerization and Polymerization

3-(3,4-Difluorophenyl)cyclobutan-1-ol and related cyclobutane derivatives have been researched for their unique photochemical behaviors. For instance, certain fluorinated dibenzylideneacetone compounds can dimerize under sunlight in chloroform solution to form cyclobutane derivatives. These processes are significant as they highlight the potential of such compounds in photochemical applications, such as the development of new materials through sunlight-induced reactions (Schwarzer & Weber, 2014).

Catalysis and Synthesis

Subheading: Lewis Acid-Catalyzed Reactions

In the realm of synthetic chemistry, arylmethylenecyclopropanes have been found to react with certain triarylprop-2-yn-1-ol compounds in the presence of Lewis acid to produce functionalized cyclobutane derivatives. This is a testament to the versatility of cyclobutane derivatives in chemical synthesis and the potential for further exploration in catalysis and synthetic methodologies (Yao & Shi, 2007).

Material Science

Subheading: Metal-Organic Frameworks and Nanoparticles

Cyclobutane derivatives have also been studied in the context of material science, particularly in the formation of metal-organic frameworks and nanoparticles. For example, metallogels have been formed from Cu(II) ions and tetratopic ligands based on cyclobutane derivatives. These materials exhibit intriguing properties like thixotropy and high surface area, which can be crucial in various applications, including catalysis and drug delivery (Hamilton et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(3,4-difluorophenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQXTXNRDIQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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